3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a trifluoromethyl group, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core chromeno[8,7-e][1,3]oxazin-4-one structure, followed by the introduction of the chlorophenyl, dioxidotetrahydrothiophenyl, and trifluoromethyl groups through various substitution and coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as catalytic processes and continuous flow chemistry.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, while the trifluoromethyl group can participate in radical substitution reactions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives with modified functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications, which contribute to its biological activity.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(4-bromophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one:
These comparisons highlight the distinct properties and potential advantages of this compound in various scientific and industrial applications.
Properties
Molecular Formula |
C22H17ClF3NO5S |
---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-9-(1,1-dioxothiolan-3-yl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C22H17ClF3NO5S/c23-13-3-1-12(2-4-13)18-19(28)15-5-6-17-16(20(15)32-21(18)22(24,25)26)9-27(11-31-17)14-7-8-33(29,30)10-14/h1-6,14H,7-11H2 |
InChI Key |
TZKFGZGZYXZRHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC(=C(C4=O)C5=CC=C(C=C5)Cl)C(F)(F)F)OC2 |
Origin of Product |
United States |
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